甘氨酰脯氨酰谷氨酸

描述

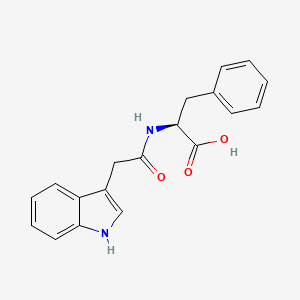

Glycyl-prolyl-glutamic acid (GPE) is a neuroactive peptide . It is the N-terminal tripeptide of Insulin-like Growth Factor 1 (IGF-1) and is thought to be an outcome of specific neural processing . GPE prevents the binding of glutamate to N-methyl-D-aspartate (NMDA) receptor and positively regulates the potassium-mediated release of acetylcholine from rat cortical slices . Thus, it is involved in the control of brain function .

Synthesis Analysis

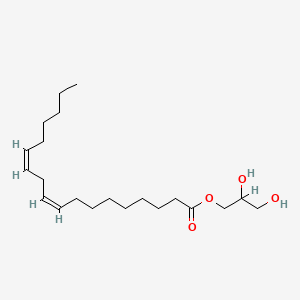

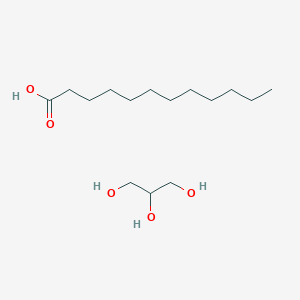

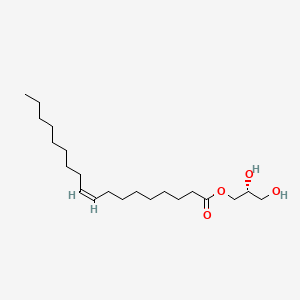

The synthesis of GPE and its analogues has been described in several studies . For instance, a sustainable strategy for the assembly of GPE and its structurally-related analogues by tandem sequential peptide coupling has been reported . This protocol comprises the assembly of the perbenzylated form of GPE from L-proline . Following a tandem sequential peptide coupling strategy, two chemoselective peptide bonds are formed without the need for purifying the intermediates ensuing a one-pot fashion synthesis .Molecular Structure Analysis

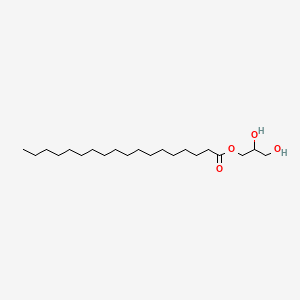

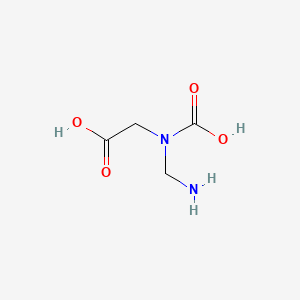

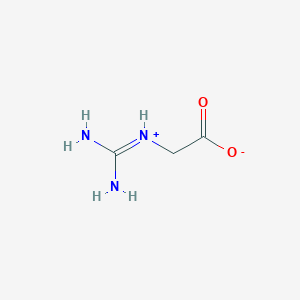

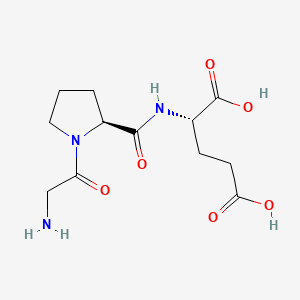

The molecular structure of GPE is represented by the chemical formula C12H19N3O6 . Its exact mass is 301.13 and its molecular weight is 301.299 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of GPE include the formation of two chemoselective peptide bonds in a one-pot fashion synthesis . The final product, GPE, is achieved by removing N- and C-protecting groups by hydrogenolysis using Pd/C as the catalyst .Physical And Chemical Properties Analysis

GPE is a white powder . It is stored at a temperature of -20°C .科学研究应用

神经退行性疾病

GPE 是一种有效的脑神经肽,已发现其在亨廷顿氏病、帕金森氏病和阿尔茨海默病等神经退行性疾病中具有应用价值 。 它已在研究中被用来了解这些疾病的进展并开发潜在的治疗方法。

神经保护

GPE 已被确定为一种神经保护剂 。 它已在研究中被用来了解其在保护神经元免受损伤或退化中的作用。

类似物的合成

已描述了 GPE 类似物的合成,其中谷氨酸残基的 γ-羧基部分已被修饰 。 这些类似物已用于药理学评估,以进一步了解谷氨酸残基对观察到的 GPE 的神经保护特性的作用 。

脑功能的控制

GPE 参与脑功能的控制 。 它正向调节大鼠皮质切片中钾介导的乙酰胆碱释放 ,这在记忆和学习中起着至关重要的作用。

与 NMDA 受体的相互作用

GPE 阻止谷氨酸与 N-甲基-D-天冬氨酸 (NMDA) 受体的结合 。 这种相互作用对神经和精神疾病具有意义,使 GPE 成为相关研究中的宝贵化合物。

绿色化学

已描述了一种改进的、更环保的溶液相合成方法来制备 GPE 。 这种可持续策略对化学合成的环境考虑至关重要。

作用机制

Target of Action

Gly-Pro-Glu (GPE), also known as Glycyl-Prolyl-Glutamic acid, is a neuroactive peptide . It primarily targets the N-methyl-D-aspartate (NMDA) receptor , a type of glutamate receptor, and acetylcholine release . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

GPE inhibits the binding of glutamate to the NMDA receptor . This action can modulate the activity of the receptor and influence the downstream signaling pathways . Additionally, GPE has a potent action on acetylcholine release , which is essential for many functions of the nervous system, including memory and muscle contraction.

Biochemical Pathways

The primary biochemical pathway affected by GPE involves the modulation of the NMDA receptor and acetylcholine release . By inhibiting the binding of glutamate to the NMDA receptor, GPE can affect various downstream effects related to this receptor’s function . The exact downstream effects can vary depending on the specific cellular context and other factors.

Pharmacokinetics

The pharmacokinetics of GPE involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that GPE can cross the blood-cerebrospinal fluid (CSF) and functional CSF-brain barriers , which suggests it has good bioavailability in the brain.

Result of Action

The action of GPE results in neuroprotective effects . It has been shown to improve motor behavior in animal models and protect the temporal cortical somatostatinergic system from insult . These effects are likely due to its action on the NMDA receptor and acetylcholine release .

Action Environment

The action, efficacy, and stability of GPE can be influenced by various environmental factors. For instance, the presence of other molecules, the specific cellular environment, and the overall state of the organism can all impact the action of GPE . .

未来方向

GPE has shown promise in applications for neurodegenerative conditions such as Huntington’s, Parkinson’s, and Alzheimer’s diseases . Its neuroprotective activity is not related to its affinity to the glutamate receptor . Future research may focus on further exploring its potential therapeutic uses and understanding its mechanism of action .

生化分析

Biochemical Properties

Glycyl-prolyl-glutamic acid plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the N-methyl-D-aspartate (NMDA) receptor, where glycyl-prolyl-glutamic acid prevents the binding of glutamate . This interaction is crucial for regulating brain function and protecting neurons from excitotoxicity. Additionally, glycyl-prolyl-glutamic acid positively regulates the potassium-mediated release of acetylcholine from rat cortical slices, further highlighting its role in neurotransmission .

Cellular Effects

Glycyl-prolyl-glutamic acid exerts several effects on different types of cells and cellular processes. In neuronal cells, it provides neuroprotection against excitotoxic insults, which are harmful conditions caused by excessive stimulation by neurotransmitters such as glutamate . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, glycyl-prolyl-glutamic acid modulates calcium signaling and glycogen synthase kinase 3β (GSK-3β) activity, which are essential for maintaining neuronal health and function .

Molecular Mechanism

The molecular mechanism of glycyl-prolyl-glutamic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, inhibiting or activating them as needed. For example, glycyl-prolyl-glutamic acid prevents the binding of glutamate to the NMDA receptor, thereby reducing excitotoxicity . It also mimics the effects of insulin-like growth factor I on the somatostatin system through a mechanism independent of β-amyloid clearance, involving modulation of calcium and GSK-3β signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-prolyl-glutamic acid change over time. The compound is relatively stable when stored at -20°C, but its stability and degradation can vary depending on the experimental conditions . Long-term studies have shown that glycyl-prolyl-glutamic acid maintains its neuroprotective effects over extended periods, providing sustained benefits to neuronal cells

Dosage Effects in Animal Models

The effects of glycyl-prolyl-glutamic acid vary with different dosages in animal models. At lower doses, it provides neuroprotection without causing adverse effects. At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects.

Metabolic Pathways

Glycyl-prolyl-glutamic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences metabolic flux and metabolite levels, particularly in the nervous system. The compound’s interactions with enzymes such as GSK-3β play a crucial role in its neuroprotective effects . Understanding these metabolic pathways is essential for developing targeted therapies for neurodegenerative diseases.

Transport and Distribution

Within cells and tissues, glycyl-prolyl-glutamic acid is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches the target sites where it exerts its effects . The compound’s distribution within the brain is particularly important for its neuroprotective properties.

Subcellular Localization

Glycyl-prolyl-glutamic acid is localized in specific subcellular compartments, which influences its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, ensuring that it interacts with the appropriate biomolecules . This subcellular localization is crucial for its role in protecting neurons and regulating brain function.

属性

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBXTYGTKWGAT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186038 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32302-76-4 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glypromate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYPROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。